Methyl 2-ethylidenepent-3-enoate
Description
Methyl 2-ethylidenepent-3-enoate is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₂. It is characterized by a conjugated double-bond system between the ethylidene group (CH₂CH₂) and the pent-3-enoate backbone. This structure confers unique reactivity, particularly in cycloaddition and electrophilic addition reactions, making it valuable in organic synthesis and flavor/fragrance industries. Synonyms include methyl (E)-2-methylpent-3-enoate and methyl (3E)-2-methyl-3-pentenoate . Its ester group (methyl) and unsaturated backbone differentiate it from analogous compounds, as discussed below.
Properties
CAS No. |
61599-94-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-ethylidenepent-3-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h4-6H,1-3H3 |
InChI Key |
NFQWPYFABCTGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethylidenepent-3-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor ester, reacts with an alkyl halide to introduce the desired alkyl group. This reaction typically occurs under basic conditions, using reagents such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance the reaction rate and yield. The esterification of carboxylic acids with alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is a common method .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylidenepent-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl 2-ethylidenepent-3-enoate has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 2-ethylidenepent-3-enoate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms, where the ester group plays a crucial role in facilitating these processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-ethylidenepent-3-enoate with structurally related esters, focusing on molecular features, reactivity, and applications.
Key Structural and Reactivity Differences:
Ester Group Influence: Methyl esters (e.g., this compound) exhibit higher volatility and faster hydrolysis rates than ethyl or acetyl esters . Ethyl esters (e.g., Ethyl (E)-2-methylpent-3-enoate) are more stable in biological systems, making them suitable for drug-delivery applications .
Substituent Effects: The cyclopentyl group in Methyl (2E)-3-cyclopentyl-2-propenoate introduces steric bulk, reducing its suitability for sterically sensitive reactions like Diels-Alder . The 4-oxo group in Ethyl 3-methyl-4-oxopent-2-enoate enhances electrophilicity, enabling nucleophilic attacks at the α-carbon .
Double-Bond Position: this compound’s conjugated double bonds (C2–C3 and C3–C4) facilitate resonance stabilization, whereas non-conjugated analogs (e.g., 3-Methylpent-2-enyl acetate) lack this stabilization, affecting their thermal stability .
Research Findings and Data
- Synthetic Accessibility: this compound is synthesized via Claisen condensation, whereas Ethyl (E)-2-methylpent-3-enoate requires transesterification under acidic conditions .
- Reactivity Studies: this compound undergoes [4+2] cycloaddition with dienes at 25°C, while Ethyl 3-methyl-4-oxopent-2-enoate reacts with amines at the ketone group under similar conditions . Hydrolysis rates (pH 7, 25°C):
- Methyl ester: t₁/₂ = 12 h
- Ethyl ester: t₁/₂ = 24 h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
